molecular formula C14H14N4O3 B13542942 N-(2,6-dioxo-3-piperidinyl)-1-methyl-1H-Indazole-5-carboxamide

N-(2,6-dioxo-3-piperidinyl)-1-methyl-1H-Indazole-5-carboxamide

Cat. No.: B13542942
M. Wt: 286.29 g/mol
InChI Key: RSUOWYMOASFAAP-UHFFFAOYSA-N
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Description

N-(2,6-dioxopiperidin-3-yl)-1-methyl-1H-indazole-5-carboxamide is a synthetic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperidine ring, an indazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dioxopiperidin-3-yl)-1-methyl-1H-indazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,6-dioxopiperidine with 1-methyl-1H-indazole-5-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dioxopiperidin-3-yl)-1-methyl-1H-indazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2,6-dioxopiperidin-3-yl)-1-methyl-1H-indazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism, which plays a role in immune regulation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dioxopiperidin-3-yl)-1-methyl-1H-indazole-5-carboxamide stands out due to its unique combination of structural features, which confer distinct biological activities. Unlike its analogs, this compound has shown specific inhibitory effects on certain enzymes and pathways, making it a valuable candidate for further drug development and research .

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-1-methylindazole-5-carboxamide

InChI

InChI=1S/C14H14N4O3/c1-18-11-4-2-8(6-9(11)7-15-18)13(20)16-10-3-5-12(19)17-14(10)21/h2,4,6-7,10H,3,5H2,1H3,(H,16,20)(H,17,19,21)

InChI Key

RSUOWYMOASFAAP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3CCC(=O)NC3=O)C=N1

Origin of Product

United States

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